2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis(4-morpholinylmethyl)-, hydrate
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Overview
Description
2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis(4-morpholinylmethyl)-, hydrate is a complex organic compound with the molecular formula C17H23ClN4O2S·H2O and a molecular weight of 400.97 . This compound is known for its unique chemical structure, which includes a benzimidazole core, a thione group, and morpholinylmethyl substituents. It is often used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
The synthesis of 2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis(4-morpholinylmethyl)-, hydrate typically involves multiple steps. The synthetic route generally starts with the preparation of the benzimidazole core, followed by the introduction of the thione group and the chlorination at the 5-position. The final step involves the addition of morpholinylmethyl groups under controlled reaction conditions. Industrial production methods may vary, but they often involve similar steps with optimization for large-scale synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis(4-morpholinylmethyl)-, hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The benzimidazole core can bind to specific enzymes or receptors, while the thione group can participate in redox reactions. The morpholinylmethyl groups enhance its solubility and bioavailability. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives with thione groups and morpholinylmethyl substituents. Compared to these compounds, 2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis(4-morpholinylmethyl)-, hydrate is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. Some similar compounds include:
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-
- 2H-Benzimidazole-2-thione, 5-methyl-1,3-dihydro-1,3-bis(4-morpholinylmethyl)- These compounds share structural similarities but differ in their specific substituents and resulting properties .
Properties
CAS No. |
91067-28-6 |
---|---|
Molecular Formula |
C17H25ClN4O3S |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
5-chloro-1,3-bis(morpholin-4-ylmethyl)benzimidazole-2-thione;hydrate |
InChI |
InChI=1S/C17H23ClN4O2S.H2O/c18-14-1-2-15-16(11-14)22(13-20-5-9-24-10-6-20)17(25)21(15)12-19-3-7-23-8-4-19;/h1-2,11H,3-10,12-13H2;1H2 |
InChI Key |
AYBYQNSFFNCXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=C(C=C(C=C3)Cl)N(C2=S)CN4CCOCC4.O |
Origin of Product |
United States |
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